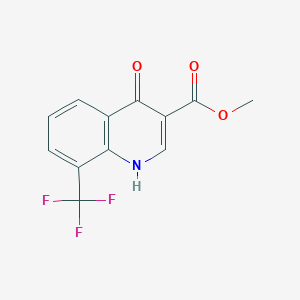
Methyl 3-chloro-5-(2,4-dichlorophenyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-5-(2,4-dichlorophenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-(2,4-dichlorophenyl)benzoate typically involves the esterification of 3-chloro-5-(2,4-dichlorophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 3-chloro-5-(2,4-dichlorophenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 3-chloro-5-(2,4-dichlorophenyl)benzoic acid and methanol.
Oxidation and Reduction: Products vary based on the specific reaction and conditions.
科学的研究の応用
Methyl 3-chloro-5-(2,4-dichlorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism by which Methyl 3-chloro-5-(2,4-dichlorophenyl)benzoate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
類似化合物との比較
Similar Compounds
- Methyl 3-chloro-4-(2,4-dichlorophenyl)benzoate
- Methyl 3-chloro-5-(3,4-dichlorophenyl)benzoate
- Methyl 3-chloro-5-(2,5-dichlorophenyl)benzoate
Uniqueness
Methyl 3-chloro-5-(2,4-dichlorophenyl)benzoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
methyl 3-chloro-5-(2,4-dichlorophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c1-19-14(18)9-4-8(5-11(16)6-9)12-3-2-10(15)7-13(12)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLNKDRCQNWFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate](/img/structure/B7963749.png)

![Methyl 2-chloro-4-[3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7963760.png)





![Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7963799.png)
![dicyclohexylamine methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoate](/img/structure/B7963802.png)

![Methyl 4-[4-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7963813.png)
![Methyl 2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetate](/img/structure/B7963842.png)
![Methyl 2-{3-[3-(ethylcarbamoyl)phenyl]phenyl}acetate](/img/structure/B7963849.png)
